Tert-butyl 2-(imino(3-(trifluoromethyl)phenyl)methyl)hydrazine-1-carboxylate
Description
This compound is a hydrazine-carboxylate derivative featuring a trifluoromethylphenyl group at the 3-position and a tert-butyl carbamate protecting group. Its structure combines a hydrazine backbone with aromatic and fluorinated substituents, making it relevant in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tert-butyl group aids in synthetic manipulation by protecting reactive sites during multi-step reactions.
Properties
IUPAC Name |
tert-butyl N-[[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c1-12(2,3)21-11(20)19-18-10(17)8-5-4-6-9(7-8)13(14,15)16/h4-7H,1-3H3,(H2,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTFVIXVRSCBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC(=CC=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(Z)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate trifluoromethyl-substituted aromatic amine. The reaction is often catalyzed by palladium catalysts and conducted under mild conditions. For example, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of cesium carbonate and 1,4-dioxane as a solvent has been reported .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, enhancing the compound’s nucleophilicity.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Tert-butyl 2-(imino(3-(trifluoromethyl)phenyl)methyl)hydrazine-1-carboxylate is a chemical compound belonging to the carbamate class, which are esters derived from carbamic acid. It is used in organic synthesis for protecting amines. The presence of a trifluoromethyl group enhances its chemical reactivity and stability, making it significant in various chemical applications. The imino group allows for potential interactions with nucleophiles and electrophiles in various reactions.
Scientific Research Applications
- Medicinal Chemistry :
- Biological Activity Research into this compound suggests potential medicinal chemistry applications. Similar compounds have demonstrated activity against biological targets, such as enzymes and receptors involved in disease processes. The trifluoromethyl group enhances binding affinity and selectivity towards biological targets, which could lead to new therapeutic agents.
- Drug Design and Development Studies are ongoing regarding the interactions of this compound with various biological targets. Initial findings indicate that the trifluoromethyl group enhances its electrophilicity, allowing for stronger interactions with nucleophiles. This property is explored for its implications in drug design and development, particularly in enhancing selectivity and efficacy against specific molecular targets.
- Organic Synthesis :
- Protecting Amines Carbamates are commonly utilized in organic synthesis, particularly for protecting amines.
- Chemical Properties : The trifluoromethyl group in this compound imparts distinctive chemical properties such as increased electrophilicity and binding affinity compared to simpler carbamates.
- Reaction Versatility: The presence of the imino group contributes to its unique properties, allowing for potential interactions with nucleophiles and electrophiles in various reactions.
- Antimicrobial Activity :
- Structural Similarity and Uniqueness
- Several compounds share structural similarities with this compound. The presence of the trifluoromethyl group imparts distinctive chemical properties such as increased electrophilicity and binding affinity compared to simpler carbamates, making it more versatile and effective for various applications in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-butyl N-[(Z)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The carbamate group provides stability and can be selectively removed under acidic conditions, allowing for controlled release of the amine .
Comparison with Similar Compounds
tert-Butyl 2-(1,1-difluoro-4-phenyl-1-(3-(trifluoromethyl)phenyl)butan-2-yl)hydrazine-1-carboxylate (25)
Key Structural Differences :
- Additional 1,1-difluoro-4-phenylbutan-2-yl substituent.
tert-Butyl 1-(4-(trifluoromethyl)phenyl)hydrazine-1-carboxylate (2b)
Key Structural Differences :
- Trifluoromethyl group at the para-position (4-position) of the phenyl ring.
- Simpler structure lacking the imino-methyl linkage.
Reactivity :
tert-Butyl 2-(methyl(3-(trifluoromethyl)phenyl)carbamoyl)hydrazine-1-carboxylate (S5e)
Key Structural Differences :
- Contains a methyl(3-(trifluoromethyl)phenyl)carbamoyl group instead of an iminomethyl moiety.
- Carbamoyl linkage introduces hydrogen-bonding capacity and rigidity.
Physical Properties :
- Higher molecular weight (due to carbamoyl group) may reduce solubility in nonpolar solvents compared to the target compound.
tert-Butyl (E)-2-((3-chlorophenyl)(methyl)carbamoyl)diazene-1-carboxylate (5d)
Key Structural Differences :
- Chlorophenyl group replaces trifluoromethylphenyl, reducing electronegativity.
- Diazene (N=N) linkage instead of hydrazine (N–N).
Reactivity :
- Diazene group may participate in redox reactions, unlike the hydrazine group in the target compound.
Research Implications
The structural variations among these analogs highlight the following trends:
Substituent Position : Meta-trifluoromethyl substitution (target compound) enhances steric effects and electronic withdrawal compared to para-substituted analogs .
Functional Groups : Carbamoyl and diazene linkages introduce distinct reactivity profiles (e.g., hydrogen bonding vs. redox activity) .
Fluorination : Aliphatic fluorine atoms (Compound 25) increase polarity and metabolic stability, while aromatic trifluoromethyl groups boost lipophilicity .
Biological Activity
Tert-butyl 2-(imino(3-(trifluoromethyl)phenyl)methyl)hydrazine-1-carboxylate is a novel compound within the class of carbamates, characterized by its unique structural features that enhance its biological activity. This article explores the biological properties, potential therapeutic applications, and ongoing research related to this compound.
Chemical Structure and Properties
The molecular structure of this compound includes a trifluoromethyl group, which is known to enhance the compound's chemical reactivity and stability. The imino group facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Formula:
Biological Activity
Research has indicated that compounds similar to this compound exhibit activity against various biological targets, including enzymes and receptors involved in disease processes. The trifluoromethyl group is particularly noted for enhancing binding affinity and selectivity towards certain biological targets, which could lead to the development of new therapeutic agents.
The compound's mechanism of action is primarily attributed to its ability to form stable interactions with nucleophiles and electrophiles in biological systems. The enhanced electrophilicity due to the trifluoromethyl group allows for stronger interactions with biological macromolecules, potentially leading to inhibition of key enzymatic pathways involved in disease progression .
In Vitro Studies
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance, one study demonstrated that derivatives of hydrazine with trifluoromethyl substitutions showed significant inhibition of specific enzyme activities linked to cancer cell proliferation .
Table 1: Summary of Biological Activity Studies
| Compound Name | IC50 (μM) | Target Enzyme | Reference |
|---|---|---|---|
| This compound | TBD | TBD | |
| Similar Hydrazine Derivative | 25 | COX-2 | |
| Trifluoromethyl Aniline | 15 | CYP450 |
Ongoing Research
Ongoing research is investigating the structure-activity relationship (SAR) of this compound and its analogs. Initial findings suggest that modifications to the hydrazine core could further enhance its selectivity and potency against specific biological targets. Researchers are exploring various synthetic routes to optimize yield and biological efficacy .
Potential Applications in Medicinal Chemistry
The unique properties of this compound position it as a promising candidate for drug development. Its ability to selectively inhibit enzymes involved in critical pathways suggests potential applications in treating various conditions, including cancer and inflammatory diseases.
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl 2-(imino(3-(trifluoromethyl)phenyl)methyl)hydrazine-1-carboxylate?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the hydrazine backbone via coupling reactions. For example, tert-butyl hydrazinecarboxylate derivatives can react with carbonyl-containing intermediates (e.g., 3-(trifluoromethyl)benzaldehyde derivatives) under acidic or basic conditions to form hydrazones .
- Step 2: Functionalization of the hydrazone intermediate. In advanced protocols, photoredox catalysis with reagents like 4CzIPN and sodium formate in DMSO has been employed to introduce difluoroalkyl groups, as seen in analogous defluoroalkylation reactions .
- Purification: Silica chromatography using gradients of ethyl acetate/hexanes is standard .
Key Data:
- Yield: ~43% for similar hydrazine derivatives under optimized photoredox conditions .
- Rf value: 0.52 (20% EtOAc/hexanes) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- 1H/13C NMR: The tert-butyl group typically appears as a singlet at ~1.4 ppm (1H) and ~28 ppm (13C). The imino and trifluoromethyl groups are identified via downfield shifts (~7-8 ppm for aromatic protons, ~120-125 ppm for CF3 carbons) .
- HRMS: Accurate mass determination confirms molecular formula (e.g., [M+H]+ calculated for C16H18F3N3O2: 342.1321) .
- TLC: Used to monitor reaction progress and purity .
Advanced: How can researchers optimize reaction yields in photoredox-mediated syntheses of this compound?
Methodological Answer:
Key parameters include:
- Catalyst Loading: 1 mol% 4CzIPN is effective for balancing cost and efficiency .
- Additives: Sodium formate (4.0 equiv) acts as a sacrificial reductant, while mesna (20 mol%) stabilizes radical intermediates .
- Solvent: Polar aprotic solvents like DMSO enhance electron transfer but require careful control of reaction time (e.g., 16 hours) to avoid over-reduction .
Data-Driven Optimization Table:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (4CzIPN) | 1 mol% | Maximizes efficiency |
| Reaction Time | 16 hours | Prevents decomposition |
| Temperature | Room temperature | Avoids side reactions |
Advanced: What analytical challenges arise in distinguishing regioisomers during synthesis?
Methodological Answer:
- Chromatographic Separation: Regioisomers with similar polarities may co-elute. Using reverse-phase HPLC (C18 column, acetonitrile/water gradient) improves resolution .
- NOESY NMR: Spatial proximity of the trifluoromethylphenyl group to the hydrazine backbone can confirm regiochemistry .
- X-ray Crystallography: Definitive structural assignment for ambiguous cases, though requires high-purity crystals .
Advanced: How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric Hindrance: The bulky tert-butyl group slows nucleophilic attack at the carbonyl, necessitating stronger bases (e.g., NaH in DMF) for deprotection or further functionalization .
- Stability: The Boc (tert-butoxycarbonyl) group enhances stability during storage but requires acidic conditions (e.g., TFA/DCM) for cleavage .
Comparative Reactivity Table:
| Protecting Group | Deprotection Conditions | Reaction Rate (Relative) |
|---|---|---|
| Boc | TFA/DCM | Moderate |
| Cbz | H2/Pd-C | Fast |
| Fmoc | Piperidine/DMF | Very Fast |
Advanced: What role does the trifluoromethyl group play in biological assays involving this compound?
Methodological Answer:
- Metabolic Stability: The CF3 group reduces oxidative metabolism, enhancing pharmacokinetic profiles in drug discovery contexts .
- Target Binding: Fluorine’s electronegativity improves binding affinity to hydrophobic pockets in enzymes (e.g., kinases) via dipole interactions .
- Screening: Radiolabeled analogs (e.g., 18F derivatives) are used in PET imaging to study target engagement .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Toxicology: Hydrazine derivatives are potentially mutagenic. Use fume hoods and PPE (gloves, lab coat) .
- Storage: Store at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis .
- Spill Management: Neutralize with dilute acetic acid and adsorb with vermiculite .
Advanced: How can computational modeling aid in predicting this compound’s reactivity?
Methodological Answer:
- DFT Calculations: Predict transition states for key reactions (e.g., hydrazone formation) using software like Gaussian or ORCA .
- Molecular Dynamics: Simulate interactions with biological targets (e.g., docking studies with AutoDock Vina) to prioritize synthetic analogs .
- QSPR Models: Correlate substituent effects (e.g., CF3 position) with experimental yields or bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
